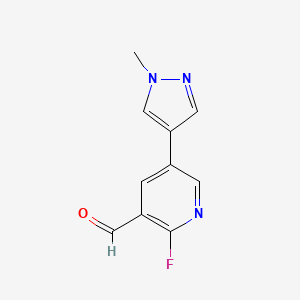

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Description

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a fluorinated derivative of nicotinaldehyde (3-pyridinecarbaldehyde) with a methyl-substituted pyrazole ring at the 5-position of the pyridine core. Its molecular formula is C₁₀H₈FN₃O, yielding a molecular weight of 205.18 g/mol.

Properties

IUPAC Name |

2-fluoro-5-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c1-14-5-9(4-13-14)7-2-8(6-15)10(11)12-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJGPIZYEKTBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(N=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501171049 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-74-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 2-fluoro-5-(1-methyl-1H-pyrazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501171049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Catalytic Systems

The synthesis begins with the preparation of 2-fluoro-5-bromonicotinaldehyde , a key intermediate. While direct bromination of 2-fluoronicotinaldehyde is challenging due to regioselectivity issues, alternative pathways involve:

-

Directed ortho-metalation of protected nicotinaldehyde derivatives followed by halogenation.

-

Functional group interconversion from commercially available 2-fluoro-5-bromonicotinic acid via reduction and oxidation sequences.

The boronic acid partner, 1-methyl-1H-pyrazol-4-ylboronic acid , is commercially available (e.g., CAS 847818-55-7) and exhibits robust reactivity in cross-coupling reactions.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (5:1) | 100 | 50 |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 120 (microwave) | 51 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 77 |

Key findings:

Protective Group Strategies for the Aldehyde Functionality

The aldehyde group’s susceptibility to oxidation and nucleophilic attack necessitates protective measures during coupling. Common approaches include:

-

Acetal protection : Conversion to a dimethyl acetal prior to coupling, followed by acidic hydrolysis (e.g., HCl/THF/H₂O).

-

In situ stabilization : Use of weakly basic conditions (e.g., Na₂CO₃) to minimize aldol condensation side reactions.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

While less common, SNAr reactions using 2-fluoro-5-nitro- or 2-fluoro-5-sulfonylnicotinaldehyde with 1-methyl-1H-pyrazol-4-yl nucleophiles have been explored. However, harsh conditions (e.g., LiHMDS, –78°C) and poor regioselectivity limit practicality.

Directed C–H Functionalization

Emerging methodologies employ palladium-catalyzed C–H activation to directly introduce the pyrazole moiety. For example:

-

Pd(OAc)₂/Ag₂CO₃ systems with pyridine-directing groups enable C–H arylation, though yields remain suboptimal (~40%) compared to cross-coupling.

Scale-Up Considerations and Industrial Relevance

Large-scale production demands cost-effective catalysts and solvent recycling. Industrial protocols favor:

-

Heterogeneous catalysts : Pd/C or Pd-enriched resins for easy recovery.

-

Aqueous workup : Ethyl acetate/water biphasic systems to isolate the product while minimizing aldehyde degradation.

Table 2: Comparative Analysis of Catalytic Systems for Scale-Up

| Parameter | Homogeneous (Pd(PPh₃)₄) | Heterogeneous (Pd/C) |

|---|---|---|

| Catalyst Loading (mol%) | 2–5 | 1–3 |

| Recyclability | Poor | Excellent |

| Typical Yield | 50–77% | 45–65% |

Analytical Characterization and Quality Control

Critical analytical data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinic acid.

Reduction: 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

This compound, with the CAS number 1427473-70-8, is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure incorporates both a fluorine atom and a pyrazole moiety, which contribute to its diverse applications.

Medicinal Chemistry

This compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Key applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazole moiety enhances its interaction with specific biological pathways involved in tumor growth and metastasis .

- Anti-inflammatory Properties : Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Agrochemicals

The compound is also being investigated for use in agrochemicals. Its structural characteristics allow it to act as an effective herbicide or pesticide by disrupting metabolic pathways in target organisms. The fluorine atom enhances lipophilicity, potentially improving bioavailability and efficacy in agricultural applications .

Material Science

In material science, this compound is utilized as a building block for synthesizing novel materials. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic frameworks used in electronics and photonics .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound. These derivatives were tested against breast cancer cell lines, showing significant inhibition of cell proliferation compared to standard chemotherapeutics. The study concluded that modifications to the pyrazole group could enhance potency and selectivity .

Case Study 2: Agrochemical Development

Another research project focused on developing a new class of herbicides based on this compound. Field trials demonstrated that formulations containing derivatives of this compound effectively controlled weed growth while minimizing harm to crops, showcasing its potential as a sustainable agricultural solution .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cells |

| Anti-inflammatory Agents | Inhibition of pro-inflammatory cytokines | |

| Agrochemicals | Herbicides/Pesticides | Effective control of weeds with low crop toxicity |

| Material Science | Organic Synthesis | Useful as a building block for complex materials |

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and pyrazolyl group can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

5-Bromo-nicotinaldehyde

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Table 1: Structural and Molecular Comparison

Key Observations :

- The target compound’s aldehyde group distinguishes it from the carboxylic acid derivative (CAS 1179041-10-1), which may engage in ionic interactions due to deprotonation at physiological pH .

- Fluorine’s electronegativity and small atomic radius may enhance binding precision compared to bulkier halogens like bromine .

Table 2: Inhibition Data for Nicotinaldehyde Analogs

Key Findings :

- Substituent effects on inhibition are substrate-dependent . For example, bromine reduces affinity for NAM (Ki = 0.72 µM vs. 0.18 µM) but improves it for PZA (Ki = 0.07 µM vs. 0.015 µM) .

- The methylpyrazole group could enhance hydrophobic interactions in enzyme active sites, analogous to the chlorophenylsulfanyl group in ’s compound .

Electronic and Physicochemical Properties

- Fluorine vs. Bromine : Fluorine’s higher electronegativity may polarize the pyridine ring, increasing electrophilicity of the aldehyde group and promoting covalent interactions (e.g., Schiff base formation) with lysine residues in enzymes .

- Methylpyrazole vs. Trifluoromethyl : The methyl group offers moderate lipophilicity, whereas trifluoromethyl groups increase electronegativity and metabolic stability but may introduce steric clashes .

- Aldehyde vs. Carboxylic Acid : Aldehydes are more reactive and may act as reversible covalent inhibitors, while carboxylic acids rely on ionic interactions, affecting solubility and membrane permeability .

Biological Activity

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is part of a broader class of heterocyclic compounds known for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula: C10H8FN3O

- Molecular Weight: 177.18 g/mol

- IUPAC Name: this compound

- CAS Number: 1427473-70-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's aldehyde group can participate in nucleophilic addition reactions, allowing it to form covalent bonds with amino acids in proteins, which may lead to enzyme inhibition or modulation of cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research has indicated that derivatives of nicotinaldehyde exhibit significant growth inhibition against various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, with IC50 values in the nanomolar range for some derivatives .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific kinases involved in cancer progression. By binding to the active site of these enzymes, it may prevent their phosphorylation activities, thereby inhibiting tumor growth and metastasis .

Study 1: Anticancer Efficacy

A study conducted on various nicotinaldehyde derivatives, including this compound, demonstrated significant cytotoxicity against L1210 mouse leukemia cells. The compound exhibited an IC50 value of approximately 50 nM, indicating potent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways and disruption of mitochondrial function .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(1-Methyl-1H-pyrazol-4-yl)nicotinaldehyde | Structure | Moderate anticancer activity |

| 2-Fluoro-N-(pyridinyl)acetamide | - | Weak kinase inhibition |

| 5-Fluoro-nicotinic acid | - | Strong antimicrobial activity |

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step approaches:

- Step 1 : Introduction of the pyrazole ring via cyclocondensation or cross-coupling (e.g., Suzuki-Miyaura for pyrazole-aryl linkages). For example, ethyl acetoacetate and DMF-DMA can form pyrazole precursors under reflux conditions .

- Step 2 : Fluorination at the 2-position of the nicotinaldehyde core using selective fluorinating agents like DAST (diethylaminosulfur trifluoride).

- Step 3 : Functionalization of the 5-position via nucleophilic aromatic substitution (e.g., coupling with 1-methylpyrazole-4-boronic acid).

Key intermediates include 5-bromo-2-fluoronicotinaldehyde and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR confirm regiochemistry and fluorination. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm in NMR.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., monoclinic P21/c systems with Z = 4, as seen in related pyrazole derivatives) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z calculated for : 248.07) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 1-methylpyrazole moiety at the 5-position?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh) or XPhos Pd G3 for Suzuki-Miyaura coupling, optimizing ligand-to-metal ratios to suppress proto-deboronation.

- Solvent Systems : Test toluene/water biphasic mixtures with NaCO as base, or DMF for polar intermediates.

- Temperature Control : Reactions at 80–100°C for 12–24 hours often balance conversion and side-product formation .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

- Methodological Answer :

- Validation of Computational Models : Compare B3LYP/6-31G(d) calculations with higher-level methods (e.g., CCSD(T)) or solvent-inclusive PCM models to account for dielectric effects.

- Dynamic Effects in NMR : Use VT-NMR (variable temperature) to assess conformational mobility influencing chemical shifts.

- Cross-Validation : Overlay experimental IR spectra (e.g., C=O stretch near 1680 cm) with DFT vibrational frequency analyses .

Q. How can hydrolysis or oxidation of the aldehyde group be mitigated during storage or reactions?

- Methodological Answer :

- Stabilization : Store under inert atmosphere (N/Ar) at –20°C with molecular sieves to prevent hydration.

- Protection Strategies : Temporarily convert the aldehyde to a stable acetal or oxime during harsh reactions (e.g., acidic/basic conditions).

- In Situ Monitoring : Use TLC or inline IR to detect aldehyde degradation early .

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals. For hygroscopic samples, employ oil-coated mounting.

- Disorder Modeling : Apply SHELXL refinement with constrained occupancy for disordered fluorine or methyl groups.

- Data Collection : Use synchrotron radiation for weakly diffracting crystals (e.g., low electron density at fluorine sites) .

Methodological Notes

- Data Contradictions : Discrepancies in synthetic yields (e.g., 40–70% for Suzuki couplings) may arise from trace moisture or oxygen. Replicate under rigorously anhydrous/inert conditions .

- Advanced Characterization : Pair SC-XRD with solid-state NMR to correlate crystallographic data with dynamic behavior in the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.